Cas no 764722-92-1 (5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid)
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
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- MDL: MFCD07375986
- Inchi: 1S/C13H12O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7H,1-2H3,(H,14,15)
- InChI Key: FAVOJKUFLBVYGT-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC=C1C1C=CC(=CC=1C)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003904-1g |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 95% | 1g |
$440.84 | 2023-09-01 | |
| Chemenu | CM199426-1g |
5-(4-methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 95% | 1g |
$400 | 2021-08-05 | |
| TRC | M329830-25mg |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 25mg |
$92.00 | 2023-05-17 | ||
| TRC | M329830-50mg |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 50mg |
$150.00 | 2023-05-17 | ||
| TRC | M329830-100mg |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 100mg |
$224.00 | 2023-05-17 | ||
| TRC | M329830-250mg |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 250mg |
$397.00 | 2023-05-17 | ||
| Chemenu | CM199426-1g |
5-(4-methoxy-2-methylphenyl)thiophene-2-carboxylic acid |
764722-92-1 | 95% | 1g |
$400 | 2023-01-18 | |
| abcr | AB311001-250 mg |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid; 95% |
764722-92-1 | 250mg |
€382.00 | 2023-04-26 | ||
| abcr | AB311001-1 g |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid; 95% |
764722-92-1 | 1g |
€807.00 | 2023-04-26 | ||
| abcr | AB311001-250mg |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, 95%; . |
764722-92-1 | 95% | 250mg |
€382.00 | 2025-04-16 |
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid Suppliers
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Introduction to 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic Acid and Its Significance in Modern Chemical Research
Compounds with unique structural and chemical properties continue to be of immense interest in the field of chemical biology and pharmaceutical research. One such compound, identified by the CAS number 764722-92-1, has garnered significant attention due to its versatile applications and potential in various scientific domains. The product name, 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, provides a detailed insight into its molecular structure, which is characterized by a thiophene core substituted with specific aromatic and aliphatic groups. This compound has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The thiophene ring, a five-membered heterocyclic compound containing sulfur, is well-known for its role in medicinal chemistry due to its ability to interact with biological targets in a manner that enhances drug efficacy and selectivity. The presence of both methoxy and methyl substituents on the aromatic ring further modulates the electronic properties of the molecule, making it an attractive candidate for further functionalization. This structural motif has been extensively studied for its potential applications in the design of small-molecule drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of thiophene derivatives. The compound 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid has been utilized as a key building block in multiple synthetic pathways, enabling the construction of more complex structures with tailored biological activities. For instance, researchers have leveraged this compound to develop novel inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promising results in preclinical studies, highlighting the potential of thiophene-based molecules as therapeutic agents.
The role of computational chemistry and molecular modeling has also been instrumental in understanding the interactions between 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid and biological targets. Advanced computational techniques have allowed scientists to predict binding affinities and optimize molecular structures for improved drug-like properties. This interdisciplinary approach has led to the discovery of several lead compounds that are currently undergoing further investigation in clinical trials.
Another area where this compound has found application is in the field of materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The specific substitution pattern in 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid enhances its ability to conduct electricity while maintaining stability under various environmental conditions. This has opened up new possibilities for developing next-generation electronic devices with improved performance.
The synthesis of 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled chemists to construct complex molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing diverse functional groups into the thiophene core. These advances have not only facilitated the production of this compound but also paved the way for synthesizing other structurally related molecules with potential applications in pharmaceuticals and materials science.
The impact of this compound extends beyond academic research; it has also caught the attention of industrial chemists who are exploring its commercial viability. Companies specializing in fine chemicals have started producing 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid on an industrial scale to meet the growing demand from pharmaceutical companies and research institutions. This trend underscores the importance of this compound as a valuable chemical entity with far-reaching implications.
In conclusion, 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, identified by CAS number 764722-92-1, represents a significant advancement in chemical research with applications spanning multiple disciplines. Its unique structural features make it an ideal candidate for further exploration in drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this compound, it is expected to play an even greater role in shaping the future of chemical biology and pharmaceutical innovation.
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